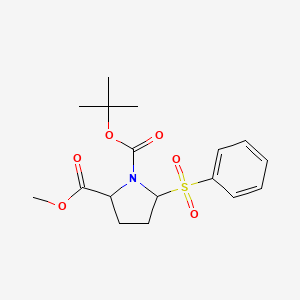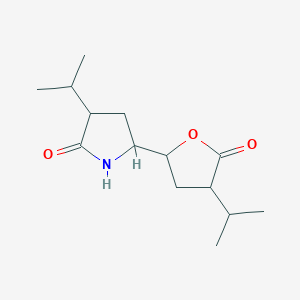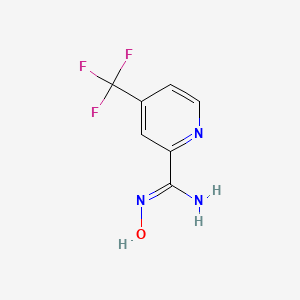
N-Hydroxy-4-(trifluoromethyl)picolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(trifluoromethyl)picolinimidamide typically involves the reaction of 4-(trifluoromethyl)picolinic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as carbodiimide to facilitate the formation of the imidamide structure .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-4-(trifluoromethyl)picolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxides, amine derivatives, and substituted picolinimidamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-4-(trifluoromethyl)picolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-4-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The hydroxyl group and the trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)picolinic acid
- N-Hydroxy-4-methylpicolinimidamide
- N-Hydroxy-4-chloropicolinimidamide
Uniqueness
N-Hydroxy-4-(trifluoromethyl)picolinimidamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H6F3N3O |
|---|---|
Molekulargewicht |
205.14 g/mol |
IUPAC-Name |
N'-hydroxy-4-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-12-5(3-4)6(11)13-14/h1-3,14H,(H2,11,13) |
InChI-Schlüssel |
CDINOYSSYODWGB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN=C(C=C1C(F)(F)F)/C(=N/O)/N |
Kanonische SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


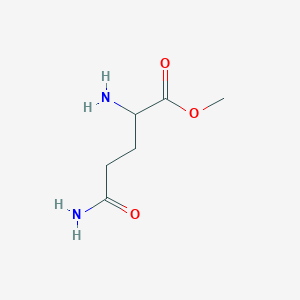
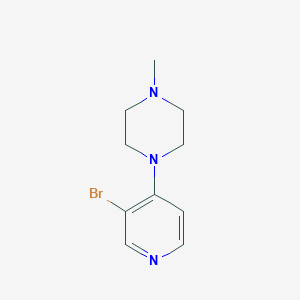
![N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B13648914.png)
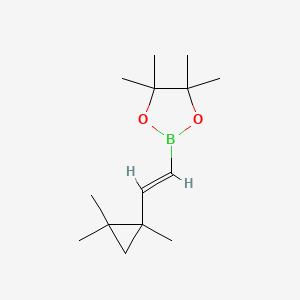

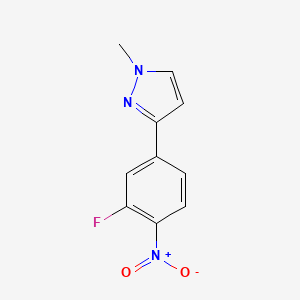
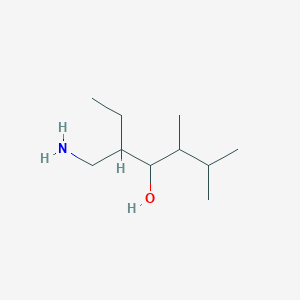
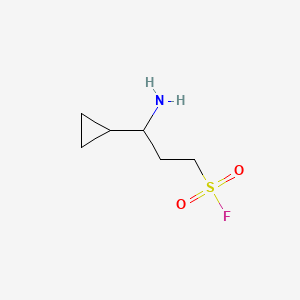
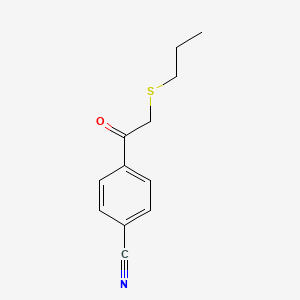
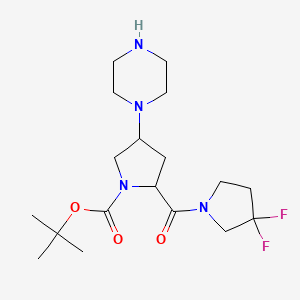
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)

